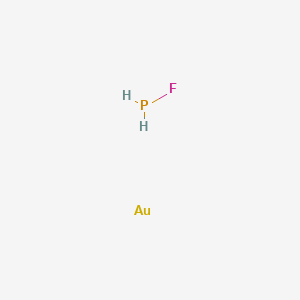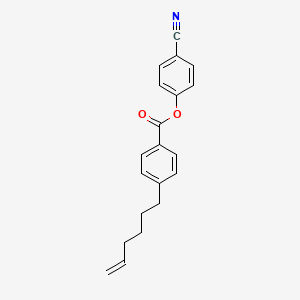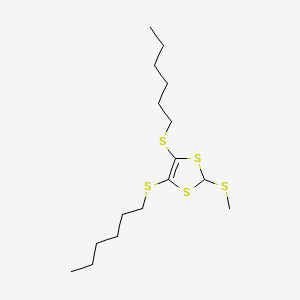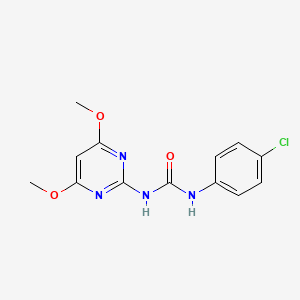![molecular formula C12H22OSi B12556507 [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane CAS No. 175687-11-3](/img/structure/B12556507.png)
[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane is a specialized organosilicon compound. It features a bicyclo[2.2.1]hept-5-en-2-yl group, which is a norbornene derivative, attached to a silicon atom that is further bonded to a methoxy group and two methyl groups. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane typically involves the hydrosilylation of norbornene derivatives with methoxydimethylsilane. The reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst under mild conditions. The process can be summarized as follows:
Reactants: Norbornene derivative and methoxydimethylsilane.
Catalyst: Platinum-based catalyst (e.g., Karstedt’s catalyst).
Conditions: Mild temperature (25-50°C) and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures (25-60°C).
Reduction: Lithium aluminum hydride; low temperatures (0-25°C).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds; varying temperatures depending on the nucleophile.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane is used as a precursor for the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.
Biology
The compound is utilized in biological research for the development of biocompatible materials. Its silicon-based structure is advantageous for creating materials that are less likely to provoke immune responses.
Medicine
In medicine, 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane is explored for drug delivery systems. Its ability to form stable bonds with various functional groups makes it suitable for creating targeted drug delivery vehicles.
Industry
Industrially, the compound is used in the production of coatings, adhesives, and sealants. Its chemical stability and reactivity make it an ideal component for high-performance materials.
Wirkmechanismus
The mechanism of action of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, allowing it to act as a cross-linking agent in polymerization reactions. This cross-linking enhances the mechanical and thermal properties of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane: Similar structure but with triethoxy groups instead of methoxy and dimethyl groups.
[Bicyclo[2.2.1]hept-5-en-2-yl]methoxydimethylsilane: Similar structure but with different substituents on the silicon atom.
Uniqueness
The uniqueness of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyldimethylsilane lies in its specific combination of the norbornene derivative and the methoxy-dimethylsilane moiety. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in materials science and industrial chemistry.
Eigenschaften
CAS-Nummer |
175687-11-3 |
|---|---|
Molekularformel |
C12H22OSi |
Molekulargewicht |
210.39 g/mol |
IUPAC-Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C12H22OSi/c1-13-14(2,3)7-6-12-9-10-4-5-11(12)8-10/h4-5,10-12H,6-9H2,1-3H3 |
InChI-Schlüssel |
ATHRJYUVCZCNQA-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)CCC1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B12556436.png)

![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)





![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)

![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

